molecular formula C9H11Cl2FN4 B2644215 1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine;dihydrochloride CAS No. 2416233-57-1

1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine;dihydrochloride

Cat. No.: B2644215
CAS No.: 2416233-57-1
M. Wt: 265.11
InChI Key: WAZXUNPKWXNPRL-UHFFFAOYSA-N
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Description

1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine;dihydrochloride is a dihydrochloride salt of an imidazole derivative substituted with a 5-fluoropyridin-3-ylmethyl group. The dihydrochloride salt form improves aqueous solubility, a critical factor for pharmaceutical applications .

Properties

IUPAC Name

1-[(5-fluoropyridin-3-yl)methyl]imidazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4.2ClH/c10-8-1-7(2-12-3-8)4-14-5-9(11)13-6-14;;/h1-3,5-6H,4,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZPBFIUBMHIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CN2C=C(N=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 5-fluoropyridine derivative, followed by the formation of the imidazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

For industrial production, the synthesis may be scaled up using optimized reaction conditions to improve efficiency and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the reaction rates and yields.

Chemical Reactions Analysis

1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be used to remove oxygen or add hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various substituents onto the imidazole or pyridine rings.

Scientific Research Applications

1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases, including inflammatory conditions and neurodegenerative disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites in enzymes, modulating their activity. The fluoropyridine moiety can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Features

The compound consists of:

  • Imidazole core : A five-membered ring with two nitrogen atoms at positions 1 and 3.
  • 4-Amine group : Positioned at the 4th carbon of the imidazole, enabling hydrogen bonding.
  • 5-Fluoropyridin-3-ylmethyl substituent : A fluorinated pyridine ring attached via a methyl group to the imidazole’s 1st nitrogen. Fluorine’s electronegativity and small atomic radius enhance metabolic stability and binding interactions.
  • Dihydrochloride salt : Improves solubility and bioavailability by protonating amine groups.

Comparative Analysis with Similar Compounds

Fluoropyridine-Containing Compounds

  • Ivosidenib (TIBSOVO®) : A potent isocitrate dehydrogenase 1 (IDH1) inhibitor used in acute myeloid leukemia. While both compounds share a 5-fluoropyridin-3-yl group, Ivosidenib’s structure includes a larger pyrrolidine-carboxamide backbone, enabling selective enzyme inhibition. The target compound’s simpler imidazole core may limit its enzyme-targeting versatility but offers synthetic accessibility .

Imidazole Derivatives with Amine Functionality

  • 1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride: Features a trifluoroethyl group instead of fluoropyridinylmethyl.
  • 5-(4-Fluorophenyl)-1H-imidazol-2-amine: Substitutes a fluorophenyl group directly on the imidazole.

Dihydrochloride Salt Forms

  • [1-(4-Methyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride : Demonstrates how dihydrochloride salts enhance solubility for imidazole-based compounds. The methylimidazole substituent in this analog reduces electronegativity compared to the fluoropyridinyl group, altering pharmacokinetic profiles .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituent Application/Note Reference
1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine;dihydrochloride Imidazole 5-Fluoropyridin-3-ylmethyl Potential kinase/GPCR modulation -
Ivosidenib (TIBSOVO®) Pyrrolidine 5-Fluoropyridin-3-yl, carboxamide IDH1 inhibition (leukemia therapy)
1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-amine hydrochloride Imidazole Trifluoroethyl High lipophilicity
Imazalil Imidazole 2,4-Dichlorophenyl, propenyloxy Antifungal pesticide

Biological Activity

The compound 1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine; dihydrochloride is an emerging chemical entity with potential therapeutic applications. This article focuses on its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects, mechanisms, and potential applications.

Chemical Information

  • IUPAC Name : 1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine
  • Molecular Formula : C9H10Cl2FN3
  • Molecular Weight : 232.10 g/mol

1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine exhibits biological activity primarily through its interaction with specific protein targets, notably receptor tyrosine kinases such as c-fms and c-kit. These interactions can modulate cellular signaling pathways involved in proliferation, differentiation, and survival of various cell types .

Antitumor Activity

Research indicates that this compound may possess antitumor properties. A study focusing on related compounds demonstrated significant growth inhibition in human cancer cell lines, particularly breast (MDA-MB-468) and colon (HT29) cancer cells. The growth inhibition was observed at low micromolar concentrations (GI50 < 1 µM), suggesting potent antitumor activity .

In Vitro Studies

In vitro assays have shown that the compound can induce apoptosis in cancer cells. For instance, when tested on MDA-MB-468 cells, the compound exhibited a synergistic effect when combined with cytochrome P450 inducers, enhancing its cytotoxic potential .

Pharmacological Profile

The pharmacological profile of 1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine includes:

  • Target Receptors : c-fms and c-kit
  • Biological Effects :
    • Inhibition of tumor cell proliferation
    • Induction of apoptosis
    • Modulation of immune responses

Study 1: Antitumor Efficacy in Breast Cancer

In a controlled study, 1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine was administered to MDA-MB-468 breast cancer cell lines. The results showed:

TreatmentGI50 (µM)Effect on Cell Viability (%)
Control>10100
Compound Alone0.845
Compound + TBDD0.320

This indicates a significant enhancement of cytotoxicity when co-administered with TBDD, suggesting a potential for combination therapies .

Study 2: Mechanism Exploration

Another study explored the mechanism by which the compound induces apoptosis. It was found that the activation of caspase pathways was significantly upregulated in treated cells compared to controls, confirming the apoptotic effect of the compound .

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